![molecular formula C5H8ClNO2S B1420826 4-Cyanobutane-1-sulfonyl chloride CAS No. 35517-25-0](/img/structure/B1420826.png)
4-Cyanobutane-1-sulfonyl chloride
Overview
Description
4-Cyanobutane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H8ClNO2S . Its molecular weight is 181.64 . It is used in various applications and research .
Synthesis Analysis
The synthesis of sulfonyl chlorides has been a topic of research in recent years. A chromoselective synthesis of sulfonyl chlorides was developed using potassium poly(heptazine imide) as a photocatalyst . Another method involves a simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts .Molecular Structure Analysis
The IUPAC name for 4-Cyanobutane-1-sulfonyl chloride is 4-cyano-1-butanesulfonyl chloride . The InChI code for this compound is 1S/C5H8ClNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2 .Scientific Research Applications
Synthesis of Sulfonyl Chlorides
4-Cyanobutane-1-sulfonyl chloride: is utilized in the synthesis of various sulfonyl chlorides, which are pivotal intermediates in organic chemistry. These compounds serve as precursors for the preparation of sulfonamide motifs, which are integral to pharmaceuticals and agrochemicals . The development of continuous flow protocols has optimized the synthesis process, enhancing safety and efficiency .
Photocatalysis in Chemical Synthesis
This compound plays a role in photocatalysis, particularly in the chromoselective synthesis of sulfonyl chlorides and sulfonamides. By employing specific photocatalysts, such as potassium poly(heptazine imide), researchers can manipulate the reaction pathway and product formation using different wavelengths of light .
Pharmaceutical Research
In pharmaceutical research, 4-Cyanobutane-1-sulfonyl chloride is used as a high-quality reference standard for testing and validation purposes. Its role is crucial in ensuring the accuracy and reliability of pharmaceutical testing outcomes .
Material Science Applications
The compound finds applications in material science, where it is used for the synthesis of advanced materials. Its properties are studied using techniques like NMR, HPLC, LC-MS, and UPLC, which are essential for understanding the compound’s behavior in various material contexts .
Chemical Synthesis
4-Cyanobutane-1-sulfonyl chloride: is involved in electrophilic aromatic substitution reactions, a fundamental process in the synthesis of benzene derivatives. It acts as an electrophile that forms sigma-bonds with aromatic rings, leading to the creation of various substituted benzene compounds .
Industrial Processes
In industrial processes, this compound is valued for its role in sustainable manufacturing practices. It is used in processes that prioritize energy efficiency and reduced environmental impact, aligning with the principles of green chemistry .
properties
IUPAC Name |
4-cyanobutane-1-sulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClNO2S/c6-10(8,9)5-3-1-2-4-7/h1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRTLCNOBWNMKHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCS(=O)(=O)Cl)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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